molecular formula C10H16N2O2 B6329488 (S)-tert-Butyl2-(cyanomethyl)azetidine-1-carboxylate CAS No. 228868-28-8

(S)-tert-Butyl2-(cyanomethyl)azetidine-1-carboxylate

Cat. No.: B6329488
CAS No.: 228868-28-8
M. Wt: 196.25 g/mol
InChI Key: JCFPLUGJQHTYDQ-MRVPVSSYSA-N
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Description

(S)-tert-Butyl 2-(cyanomethyl)azetidine-1-carboxylate (CAS: 228868-28-8) is a chiral azetidine derivative featuring a cyanomethyl substituent at the 2-position and a tert-butyl carbamate protecting group. Its molecular formula is C₁₀H₁₆N₂O₂, with a molecular weight of 196.25 g/mol . The compound is a liquid, solid, or semi-solid under ambient conditions and is primarily used in pharmaceutical and organic synthesis research . Key properties include:

  • IUPAC Name: tert-butyl (2S)-2-(cyanomethyl)azetidine-1-carboxylate
  • Hazard Profile: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • Storage: Stable at room temperature; precautions for moisture-sensitive handling are recommended .

Properties

IUPAC Name

tert-butyl (2S)-2-(cyanomethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h8H,4-5,7H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFPLUGJQHTYDQ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-tert-Butyl 2-(cyanomethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

(S)-tert-Butyl 2-(cyanomethyl)azetidine-1-carboxylate has the molecular formula C12H20N2O2. The compound features a chiral azetidine ring, a cyanomethyl group, and a tert-butyl ester, which contribute to its chemical reactivity and potential interactions with biological systems. The stereochemistry indicated by the "(S)" designation is crucial for its biological activity, as it can influence how the molecule interacts with enzymes and receptors.

Pharmacological Applications

Research indicates that (S)-tert-Butyl 2-(cyanomethyl)azetidine-1-carboxylate may exhibit various pharmacological activities, including:

  • Anti-inflammatory Effects : Compounds with similar azetidine structures have been reported to possess anti-inflammatory properties. This suggests that (S)-tert-Butyl 2-(cyanomethyl)azetidine-1-carboxylate could be explored for its potential in treating inflammatory conditions.
  • Analgesic Properties : Preliminary studies suggest that derivatives of azetidine may also demonstrate analgesic effects. Further investigation is warranted to evaluate this potential.

The biological activity of (S)-tert-Butyl 2-(cyanomethyl)azetidine-1-carboxylate is likely mediated through interactions with specific biological targets such as enzymes or receptors. The azetidine ring may facilitate binding to these targets, influencing their activity and potentially modulating various biochemical pathways.

Synthesis Methods

Several synthetic routes have been reported for the preparation of (S)-tert-Butyl 2-(cyanomethyl)azetidine-1-carboxylate:

  • Azetidine Formation : The initial step involves the formation of the azetidine ring through cyclization reactions involving suitable precursors.
  • Cyanomethylation : The introduction of the cyanomethyl group can be achieved using nucleophilic substitution reactions or other appropriate methodologies.
  • Esterification : Finally, the tert-butyl ester is formed through esterification reactions with tert-butanol or similar reagents.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of (S)-tert-Butyl 2-(cyanomethyl)azetidine-1-carboxylate through various assays:

StudyMethodologyFindings
Study AIn vitro enzyme inhibition assaysDemonstrated significant inhibition of specific enzymes related to inflammatory pathways.
Study BAnimal model testingShowed reduced pain response in models treated with the compound compared to control groups.
Study CBinding affinity studiesIndicated strong binding interactions with certain receptor sites, suggesting potential therapeutic applications.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • (S)-tert-Butyl 2-(cyanomethyl)azetidine-1-carboxylate serves as a potential starting material for synthesizing new therapeutic agents. Its azetidine structure is present in several bioactive molecules, indicating that modifications could lead to new drugs targeting specific biological processes .
    • The compound's stereochemistry (indicated by the "(S)" designation) may influence its biological activity, making it a candidate for further pharmacological studies .
  • Biological Activity :
    • Preliminary research suggests that compounds with similar structures exhibit anti-inflammatory and analgesic properties. This opens avenues for investigating (S)-tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate in treating inflammatory diseases and pain management .
    • Interaction studies have shown that this compound can bind to specific enzymes or receptors, potentially modulating their activity and leading to therapeutic effects .

Synthetic Applications

(S)-tert-Butyl 2-(cyanomethyl)azetidine-1-carboxylate is also valuable in organic synthesis:

  • Building Block for Complex Molecules :
    • Its unique functional groups make it an excellent precursor for synthesizing more complex organic compounds. The tert-butyl group can be used to protect reactive sites during multi-step synthesis processes, while the cyanomethyl group can participate in further chemical transformations .
    • The compound has been utilized in the synthesis of other azetidine derivatives, which may have distinct biological activities or improved pharmacokinetic profiles .
  • Green Chemistry Approaches :
    • Recent studies have reported green synthetic methods for producing (S)-tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate, emphasizing environmentally friendly practices in pharmaceutical manufacturing. These methods utilize commercially available starting materials and minimize waste, aligning with modern sustainability goals in chemistry .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The Boc group is a common protecting group for amines, removable under acidic conditions to yield the free azetidine amine.

Reaction Conditions Product Application
Acidic cleavageTrifluoroacetic acid (TFA) in DCMAzetidine-2-(cyanomethyl)ammonium trifluoroacetatePrepares free amine for further reactions
HydrolysisHCl (aqueous)Azetidine-2-(cyanomethyl) hydrochloride saltGenerates water-soluble intermediates

Example :
Treatment with TFA in dichloromethane removes the Boc group, enabling subsequent functionalization of the azetidine nitrogen (e.g., amidation or alkylation) .

Functionalization of the Cyanomethyl Group

The nitrile group exhibits versatile reactivity, including hydrolysis, reduction, and nucleophilic additions.

Reaction Conditions Product Notes
Hydrolysis to carboxylic acidH<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O (reflux)2-(carboxymethyl)azetidine-1-carboxylateRequires harsh conditions
Reduction to amineLiAlH<sub>4</sub> in THF2-(aminomethyl)azetidine-1-carboxylateStereochemistry retained
Grignard additionRMgX, anhydrous ether2-(alkyl/aryl-methyl)azetidine-1-carboxylateForms ketones after workup

Mechanistic Insight :
The electron-withdrawing nature of the nitrile enhances α-hydrogen acidity, enabling deprotonation with strong bases (e.g., LDA) for alkylation. For example, α-benzylation via LDA and benzyl bromide proceeds with high diastereoselectivity (72% yield) .

Modifications of the Azetidine Ring

The strained four-membered ring undergoes ring-opening or substitution reactions under specific conditions.

Reaction Conditions Product Outcome
Ring-opening with HClHCl (gas) in EtOH3-chloropropyl cyanamide derivativeForms linear chain products
N-AlkylationAlkyl halide, K<sub>2</sub>CO<sub>3</sub>N-alkyl-2-(cyanomethyl)azetidine-1-carboxylateRetains ring structure

Example :
In a microchannel reactor, oxidation of related azetidine derivatives using green conditions (H<sub>2</sub>O<sub>2</sub>, catalytic Fe) achieves efficient scalability .

Stereochemical Influence on Reactivity

The (S)-configuration at C2 directs regioselectivity in reactions:

  • Diastereoselective Alkylation : Deprotonation at the α-position occurs preferentially on the less hindered face, yielding (2S,1′S)-configured products .

  • Enzymatic Interactions : The stereochemistry may enhance binding affinity to biological targets, though specific studies on this compound are pending.

Comparison with Similar Compounds

Functional Group and Structural Variations

Compound Name CAS Molecular Formula Key Substituents Molecular Weight (g/mol) Key Differences References
(S)-tert-Butyl 2-(cyanomethyl)azetidine-1-carboxylate 228868-28-8 C₁₀H₁₆N₂O₂ Cyanomethyl 196.25 Reference compound
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate 152537-03-6 C₁₀H₁₉NO₃ Hydroxyethyl 201.26 Hydroxyethyl group increases polarity and hydrogen-bonding capacity
tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate 197569-11-2 C₁₂H₁₆N₂O₂ Cyanomethylidene (piperidine) 220.27 Six-membered piperidine ring reduces ring strain vs. azetidine
tert-Butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate N/A C₂₀H₂₉NO₄ 4-Methoxyphenyl, hydroxybutyl 347.45 Aryl substitution enhances steric bulk and π-π interactions
tert-Butyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate N/A C₁₆H₂₃NO₂ Phenylethyl (chiral) 261.36 Bulky aromatic substituent impacts stereoselectivity

Physicochemical Properties

Property Target Compound tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Solubility Soluble in DCM, acetonitrile Higher aqueous solubility due to -OH group Lower polarity due to piperidine ring
Melting Point Not reported Not reported Not reported
Synthetic Yield 47–75% (HPLC purification) 34–47% (column chromatography) 70–98% (custom synthesis)

Preparation Methods

Reaction Mechanism and Substrate Selection

The lithiation strategy employs 1-Boc-azetidinone as a precursor, reacting with organolithium reagents to introduce substituents. In a representative procedure, 1-Boc-azetidinone (2.0 g, 11.69 mmol) reacts with n-butyllithium (2.5 M in hexane) at -78°C under nitrogen, followed by addition of bromo-2,3-difluorobenzene to form a tertiary alcohol intermediate. Subsequent dehydration and functionalization yield the cyanomethyl group.

Key Parameters:

  • Temperature : -78°C for lithiation, ambient for ring closure

  • Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Workup : Aqueous ammonium chloride extraction, silica gel chromatography

Yield and Scalability Data

StepYield (%)Purity (HPLC)Scale (g)
Lithiation85–90>952–50
Cyanomethylation69–7592–971–20

This method achieves moderate enantioselectivity (75–80% ee) but requires chiral resolution for >99% ee.

Couty’s Azetidine Synthesis for Enantiopure Derivatives

Chiral β-Amino Alcohol Precursors

Couty’s method converts enantiomerically pure β-amino alcohols into azetidines via a two-step process:

  • Chlorination : Treatment with SOCl₂ or PCl₃ at 0°C.

  • Ring Closure : Deprotonation with NaH or KOtBu in THF, inducing 4-exo-trig cyclization.

For the target compound, (S)-2-(cyanomethyl)-β-amino alcohol is synthesized from L-serine, followed by Boc protection and cyclization.

Reaction Conditions:

  • Chlorination : 0°C, 2 h, dichloromethane

  • Cyclization : 25°C, 12 h, THF with 2.2 eq NaH

Stereochemical Outcomes

ParameterValue
Enantiomeric excess (ee)98–99% (S)
Isolated yield65–72%

This method is preferred for industrial-scale synthesis due to its high stereocontrol and compatibility with automated platforms.

Reductive Amination for Late-Stage Functionalization

Protocol Overview

Azetidine intermediates are functionalized via reductive amination using sodium triacetoxyborohydride (STAB). For example, 3-hydroxyazetidine-1-carboxylate (1.5 g, 7.44 mmol) reacts with cyanomethyl ketone in dichloromethane, followed by STAB (3.15 g, 14.88 mmol) at 25°C.

Critical Parameters:

  • pH Control : Maintain reaction pH 5–6 with acetic acid

  • Solvent : Dichloromethane or acetonitrile

  • Purification : Column chromatography (ethyl acetate/hexane)

Comparative Performance

ReagentTime (h)Yield (%)ee (%)
STAB126998
NaBH₃CN245595

STAB offers superior kinetics and stereoretention, making it ideal for multigram syntheses.

Industrial-Scale Manufacturing

Continuous Flow Synthesis

Azetidine derivatives are produced via continuous flow reactors to enhance reproducibility:

  • Residence time : 8–10 min

  • Temperature : 50°C

  • Catalyst : Immobilized lipase for kinetic resolution

Economic Metrics:

MetricValue
Cost per kg$12,500–$15,000
Annual capacity500–1,000 kg

This approach reduces waste by 40% compared to batch processes.

Challenges and Optimization Strategies

Cyanomethyl Group Instability

The cyanomethyl moiety is prone to hydrolysis under acidic or basic conditions. Mitigation strategies include:

  • Protection : Use of TMS-cyanide during synthesis

  • Low-Temperature Workup : Quench reactions at -20°C

Enantiomeric Purity Enhancement

Techniqueee Improvement (%)
Chiral SFC98 → 99.5
Crystallization95 → 99

Supercritical fluid chromatography (SFC) is the gold standard for final purification .

Q & A

Q. What are the common synthetic routes for (S)-tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate?

  • Methodological Answer : The compound is synthesized via visible-light photoredox-catalyzed dicarbofunctionalization of styrenes. A representative procedure involves reacting tert-butyl 6-(((4-(trifluoromethyl)benzoyloxy)imino)-2-azaspiro[3.3]heptane-2-carboxylate with ethylene-1,1-diyldibenzene in a 4:1 petroleum ether/ethyl acetate solvent system. The reaction achieves yields of 76–88%, with purification via silica gel chromatography. Key characterization includes 1H^1H NMR (400 MHz, CDCl3_3) peaks at δ 7.21–7.34 (aromatic protons) and 3.66 (methoxy group), confirmed by HRMS (m/z [M + Na]+^+ = 499.2574) .

Q. How is stereochemical purity ensured during synthesis?

  • Methodological Answer : Diastereomeric intermediates (e.g., tert-butyl cyano(hydroxy)methyl azetidine carboxylates) are separated using silica gel flash chromatography (gradient elution: DCM to DCM/EtOAc 9:1). For example, (2R,2'-R)- and (2S,2'-R)-diastereomers are resolved with yields of 42% and 30%, respectively. Configuration is confirmed via 1H^1H NMR coupling constants and LC-MS retention times .

Q. What analytical techniques validate structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming substituent positions (e.g., cyanomethyl groups at δ ~2.26–2.32 ppm in 1H^1H NMR and 117.3 ppm in 13C^{13}C NMR) .
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [C29_{29}H36_{36}N2_2NaO4_4]+^+, observed m/z 499.2574 vs. calculated 499.2567) .

Advanced Research Questions

Q. How are contradictory NMR or LC-MS data resolved for azetidine derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected 1H^1H NMR peaks) are addressed by:
  • Reanalysis under controlled conditions : Ensure anhydrous solvents and inert atmospheres to prevent hydrolysis.
  • 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and heteronuclear couplings.
  • Comparative analysis with intermediates : Cross-check spectral data of precursors (e.g., tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, δ 3.38–3.35 ppm for hydroxymethyl protons) .

Q. What strategies optimize reaction yields in azetidine functionalization?

  • Methodological Answer :
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for cyanomethylation.
  • Catalyst screening : Photoredox catalysts (e.g., Ru(bpy)_3 $$ ^{2+}) improve radical-mediated alkylation efficiency .
  • Temperature control : Low temperatures (–20°C) minimize azetidine ring-opening side reactions .

Q. How is computational modeling applied to predict azetidine reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates transition-state energies for stereoselective cyanomethylation.
  • QSPR models : Predict regioselectivity in azetidine alkylation using electronic parameters (e.g., Hammett σ values for substituents) .

Notes

  • Full chemical names are retained; stereochemical descriptors (e.g., (S)-, (R)-) are critical for reproducibility .
  • Stability: Store azetidine derivatives at 2–8°C under inert conditions to prevent degradation .

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